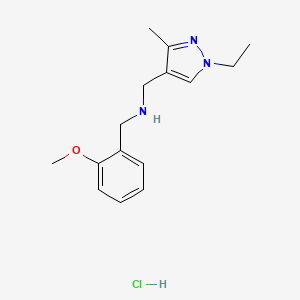
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is a useful research compound. Its molecular formula is C15H22ClN3O and its molecular weight is 295.81 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(2-methoxybenzyl)methanamine is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H16N4O
- Molecular Weight : 220.28 g/mol
- InChI Key : RGMVBQDEJONUNA-UHFFFAOYSA-N
Research indicates that compounds with similar pyrazole structures often exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The biological mechanisms can include:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives have been shown to inhibit enzymes such as cyclooxygenase (COX) and phosphoinositide 3-kinases (PI3K), which are crucial in inflammatory pathways and cancer cell proliferation .
- Induction of Apoptosis : Certain derivatives have demonstrated the ability to induce apoptosis in cancer cells by activating caspases and altering Bcl-2 family protein levels .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MDA-MB-231 | 26 | Induces apoptosis via caspase activation |
| Compound B | A549 | 49.85 | Inhibits PI3K/mTOR pathway |
| Compound C | HepG2 | 575 | Reduces cell viability |
These findings suggest that the compound may possess similar anticancer properties.
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives often stem from their ability to inhibit COX enzymes. Research indicates that certain compounds can reduce pro-inflammatory cytokine production and exhibit significant efficacy in models of inflammation .
Study on Anticancer Efficacy
A study conducted by Xia et al. investigated the effects of a series of pyrazole derivatives on breast cancer cell lines. The results indicated that specific modifications in the pyrazole structure led to enhanced cytotoxicity and apoptosis induction, with some compounds outperforming established chemotherapeutic agents like Erlotinib .
Structure–Activity Relationship (SAR)
A comprehensive SAR analysis revealed that substituents on the pyrazole ring significantly influence biological activity. For example, introducing methoxy groups was found to enhance solubility and bioavailability, leading to improved therapeutic outcomes in preclinical models .
Properties
Molecular Formula |
C15H22ClN3O |
|---|---|
Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(2-methoxyphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C15H21N3O.ClH/c1-4-18-11-14(12(2)17-18)10-16-9-13-7-5-6-8-15(13)19-3;/h5-8,11,16H,4,9-10H2,1-3H3;1H |
InChI Key |
ZVZMMJHUYNEVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















